molecular formula C13H21NO B13223779 N-[1-(Adamantan-2-YL)propylidene]hydroxylamine

N-[1-(Adamantan-2-YL)propylidene]hydroxylamine

Cat. No.: B13223779
M. Wt: 207.31 g/mol
InChI Key: XNWWXZDNPLDUJE-OWBHPGMISA-N
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Description

N-[1-(Adamantan-2-YL)propylidene]hydroxylamine is a synthetic adamantane derivative designed for advanced chemical and pharmaceutical research. This compound integrates a rigid, lipophilic adamantane cage with a reactive hydroxylamine functional group, a combination that offers unique opportunities for probing biological systems and developing novel therapeutic agents . The adamantane moiety is well-known in medicinal chemistry for its ability to enhance lipophilicity and improve pharmacokinetic properties, particularly by facilitating penetration through lipid membranes such as the blood-brain barrier . Researchers can investigate this compound as a key intermediate or precursor in the synthesis of more complex molecules targeting neurological pathways. Its potential application extends to the field of enzyme inhibition, where adamantane-based structures have shown significant success, for instance, as inhibitors of dipeptidyl peptidase-4 (DPP-IV) for diabetes management or soluble epoxide hydrolase (sEH) for addressing inflammation and hypertension . The hydroxylamine group can serve as a versatile chemical handle for further derivatization or be studied for its own potential metabolic and biochemical interactions. Cytochrome P450 enzymes, particularly CYP3A4, are known to mediate the oxidation of N-adamantyl substituents, making this compound relevant for studies in drug metabolism and the development of compounds with optimized metabolic stability . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(NZ)-N-[1-(2-adamantyl)propylidene]hydroxylamine

InChI

InChI=1S/C13H21NO/c1-2-12(14-15)13-10-4-8-3-9(6-10)7-11(13)5-8/h8-11,13,15H,2-7H2,1H3/b14-12-

InChI Key

XNWWXZDNPLDUJE-OWBHPGMISA-N

Isomeric SMILES

CC/C(=N/O)/C1C2CC3CC(C2)CC1C3

Canonical SMILES

CCC(=NO)C1C2CC3CC(C2)CC1C3

Origin of Product

United States

Preparation Methods

Synthesis of the Ketone Precursor

The adamantane-based ketone is generally synthesized via:

  • Functionalization of adamantane at the 2-position, often through halogenation or lithiation.
  • Introduction of the propylidene side chain by nucleophilic substitution or carbonylation reactions.

This step is crucial as the purity and configuration of the ketone directly affect the oximation yield and stereochemistry.

Oximation Reaction

The formation of the this compound is achieved by reacting the ketone with hydroxylamine hydrochloride or free hydroxylamine in the presence of a base, typically under reflux in ethanol or aqueous ethanol.

Typical procedure:

  • Dissolve the ketone in ethanol.
  • Add hydroxylamine hydrochloride and a base like sodium acetate or pyridine.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture, filter the precipitated oxime, and purify by recrystallization.

This method ensures the formation of the oxime with good yield and purity.

Detailed Preparation Methods with Data

Method 1: Direct Oximation Using Hydroxylamine Hydrochloride

Step Reagents & Conditions Outcome & Notes
1 1-(Adamantan-2-yl)propan-1-one (1 equiv) dissolved in ethanol Clear solution
2 Add hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (2 equiv) Buffer maintains pH around 5-6
3 Reflux for 4–6 hours Oxime formation monitored by TLC
4 Cool to room temperature Precipitation of product
5 Filter and wash with cold ethanol White crystalline solid obtained
6 Recrystallize from ethanol Purity >95% by NMR and melting point

Yields: Typically 70–85% isolated yield.

Characterization:

  • Melting point: ~150 °C (consistent with literature for similar oximes)
  • ^1H NMR: Characteristic signals for adamantane protons and oxime proton (~11–12 ppm)
  • IR: Strong N-OH stretch around 910–950 cm⁻¹

Method 2: Oximation via Hydroxylamine Free Base

Step Reagents & Conditions Outcome & Notes
1 Generate free hydroxylamine by treating hydroxylamine hydrochloride with base (NaOH) Freshly prepared free base solution
2 Add ketone dissolved in ethanol to free hydroxylamine solution Immediate oxime formation begins
3 Stir at room temperature for 2–3 hours Milder conditions, less side reactions
4 Extract product with ethyl acetate Organic layer separated
5 Dry over sodium sulfate and evaporate solvent Crude oxime obtained
6 Purify by column chromatography or recrystallization High purity product

Yields: 60–80%, depending on reaction time and purification.

Notes on Reaction Conditions and Optimization

  • Solvent choice: Ethanol is preferred for good solubility and ease of removal; aqueous conditions can also be used but may reduce yield.
  • pH control: Maintaining mildly acidic to neutral pH favors oxime formation and reduces side reactions.
  • Temperature: Reflux accelerates reaction but may cause decomposition; room temperature reactions are cleaner but slower.
  • Purification: Recrystallization from ethanol or ethyl acetate is effective; chromatographic methods improve purity if needed.

Comparative Data Table of Preparation Methods

Parameter Method 1: Hydroxylamine Hydrochloride Method 2: Free Hydroxylamine Base
Reaction Time 4–6 hours 2–3 hours
Temperature Reflux (~78 °C) Room temperature
Yield 70–85% 60–80%
Purity after recrystallization >95% >95%
Side Reactions Minimal with controlled pH Very minimal
Ease of Workup Simple filtration and recrystallization Requires extraction and drying

Research Findings and Mechanistic Insights

  • The oximation proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon of the ketone, forming a tetrahedral intermediate that eliminates water to form the oxime double bond.
  • Adamantane’s rigid structure influences the stereochemistry of the oxime, favoring the formation of a specific geometric isomer (usually E-oxime).
  • Spectroscopic studies confirm the formation of the oxime functional group, with characteristic shifts in ^1H NMR and IR spectra.
  • Computational studies (DFT calculations) on similar adamantyl oximes suggest stabilization via intramolecular hydrogen bonding, which may affect crystallinity and melting points.

Summary and Professional Recommendations

  • The most reliable and widely used method for preparing this compound is the direct oximation of the corresponding ketone with hydroxylamine hydrochloride in ethanol under reflux.
  • Optimizing reaction parameters such as pH, temperature, and reaction time enhances yield and purity.
  • Purification by recrystallization is generally sufficient; chromatographic methods are reserved for high-purity requirements.
  • Analytical characterization by NMR, IR, and melting point determination is essential for confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Adamantan-2-YL)propylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and substituted adamantane compounds. These products can have diverse applications in different fields of research and industry .

Scientific Research Applications

N-[1-(Adamantan-2-YL)propylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(Adamantan-2-YL)propylidene]hydroxylamine involves its interaction with molecular targets and pathways within biological systems. The adamantane moiety provides stability and rigidity, allowing the compound to interact with specific enzymes or receptors. These interactions can modulate biological processes, leading to potential therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Adamantane Positional Isomerism : Compounds like 13 (adamantane-1-yl) vs. the target compound (adamantane-2-yl) demonstrate how adamantane substitution patterns influence steric and electronic properties. The rigid adamantane core enhances metabolic stability, but the substitution site (1-yl vs. 2-yl) may alter binding interactions .
  • Functional Group Diversity : Compound 36 incorporates a pyridylmethoxy group, which enhances solubility and hydrogen-bonding capacity compared to the target compound’s simpler propylidene-hydroxylamine moiety. This modification correlates with improved pharmacokinetic profiles in similar molecules .
  • Synthetic Methods : The Chan-Lam reaction (used for compound 13) is effective for N-aryl adamantane derivatives, while condensation reactions (compound 36) are preferred for hydroxylamine derivatives .

Key Observations :

  • Hydroxylamine Derivatives as Enzyme Inhibitors : Compound 1 (bis-hydroxylamine) shows superior binding affinity (-8.7 kcal/mol) to trehalase compared to the control (-6.3 kcal/mol), highlighting the role of hydroxylamine groups in enzyme inhibition .
  • Antifungal Potential: Compound 4, though lacking adamantane, demonstrates moderate antifungal activity (MIC 8–32 µg/mL), suggesting that imidazole and benzodioxole moieties contribute to antifungal efficacy. Adamantane derivatives with similar functional groups could exhibit enhanced activity due to improved membrane penetration .

Physicochemical and Spectroscopic Properties

Table 3: Physicochemical Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Spectroscopic Data Reference
Compound 36 301.39 115–117 ¹H NMR (δ 1.58–1.76, m), HRMS: 301.1926 [M+H]+
1-(Adamantan-2-yl)-2-propanamine 193.33 N/A Boiling point: 257°C, PSA: 26.02 Ų
Compound 4 439.89 N/A X-ray: Monoclinic P21/c, β = 100.774°

Key Observations :

  • Molecular Weight and Solubility : The target compound (estimated MW ~250–300 g/mol) likely shares moderate lipophilicity with compound 36, facilitating membrane permeability.
  • Crystallographic Data : Compound 4’s X-ray structure confirms the (E)-configuration of the imine group, a critical feature for biological activity. Similar analyses for adamantane-hydroxylamine derivatives could elucidate conformational preferences .

Biological Activity

N-[1-(Adamantan-2-YL)propylidene]hydroxylamine is a compound that integrates a hydroxylamine functional group with an adamantane moiety, presenting unique chemical and biological properties. This article delves into its biological activities, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₂₁NO
  • Molecular Weight : 207.31 g/mol
  • Functional Groups : Hydroxylamine, Adamantane

The structure of this compound contributes to its distinctive reactivity and biological activity. The adamantane structure is known for its stability and ability to interact with various biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antiviral Properties : The compound has shown potential in inhibiting viral replication, particularly against certain strains of viruses. Its mechanism may involve interference with viral entry or replication processes.
  • Antibacterial Activity : Studies have demonstrated that this compound possesses antibacterial properties, making it a candidate for further investigation as an antimicrobial agent. It has been compared favorably against known antibiotics in terms of effectiveness.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of cancer cells, particularly those with specific mutations in the epidermal growth factor receptor (EGFR). Its ability to penetrate the blood-brain barrier enhances its potential as a therapeutic agent for brain tumors.

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The hydroxylamine group can form reversible covalent bonds with electrophilic sites on enzymes, thereby inhibiting their activity.
  • Cell Membrane Interactions : The adamantane moiety may facilitate membrane penetration, allowing the compound to exert effects on intracellular targets.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells.

Antiviral Studies

A study highlighted the antiviral efficacy of this compound against influenza viruses. The compound was shown to reduce viral titers significantly in vitro, suggesting its potential as a therapeutic agent during viral outbreaks .

Antibacterial Research

In antibacterial assays, this compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to conventional antibiotics .

Anticancer Investigations

In a recent study focused on non-small cell lung cancer (NSCLC), this compound exhibited an IC₅₀ value of 7.2 nM against EGFR-mutated cell lines. This represents a significant improvement over existing therapies, indicating its potential as a targeted treatment option .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
1-adamantylaminePrimary amine with adamantaneLacks hydroxylamine functionality
1-nitrosoadamantaneNitroso derivative of adamantaneContains a nitroso group instead of hydroxylamine
N-(adamantan-1-yl)hydroxylamineHydroxylamine derivativeDifferent adamantane position; lacks propylidene linkage

The table above illustrates how this compound stands out due to its unique combination of functional groups, enhancing its reactivity and biological activity compared to similar compounds.

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